molecular formula C14H12N2O B3064363 6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one CAS No. 99471-41-7

6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one

Cat. No. B3064363
CAS RN: 99471-41-7
M. Wt: 224.26 g/mol
InChI Key: MPGBYGNPFRLHAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C14H12N2O and its molecular weight is 224.26 g/mol. The purity is usually 95%.
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properties

CAS RN

99471-41-7

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

6-pyridin-3-yl-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C14H12N2O/c17-14-6-4-11-8-10(3-5-13(11)16-14)12-2-1-7-15-9-12/h1-3,5,7-9H,4,6H2,(H,16,17)

InChI Key

MPGBYGNPFRLHAO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)C3=CN=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1.0 g of 6-bromo-3,4-dihydrocarbostyril, 520 mg of 3-pyridyldiethylborane and 205 mg. of tetrakis(triphenylphosphine)palladium in 20 ml of tetrahydrofuran was added 600 mg of powdered potassium hydroxide and 114 mg of tetrabutylammonium bromide. The mixture was refluxed for 48 hours under an inert atmosphere and the solvent then removed under reduced pressure. The residue was extracted with a mixture of 10% of methanol in methylene chloride and the organic solution washed with water and dried over anhydrous sodium sulfate. The solvent was removed from the dried solution under reduced pressure, and the residue chromatographed on silica gel, eluting with 5% methanol in methylene chloride to give 6-(3-pyridyl)-3,4-dihydrocarbostyril, m.p. 180°-182° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
520 mg
Type
reactant
Reaction Step Two
Quantity
600 mg
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
114 mg
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A sealable tube containing 6-bromo-3,4-dihydroquinolin-2(1H)-one (0.10 g, 0.44 mmol), 3-pyridylboronic acid (0.56 g, 4.6 mmol), bis(di-tert-butyl(4-dimethylamino phenyl)phosphine)dichloropalladium(II) (6.3 mg, 8.9 μmol), and potassium carbonate (0.18 g, 1.3 mmol) was flushed with nitrogen before tert-butanol (4.9 mL) and water (0.6 mL) were added. The tube was flushed again with nitrogen, sealed tightly and heated to 100° C. overnight. The reaction was then cooled to room temperature, poured into saturated aqueous sodium chloride solution and extracted with ethyl acetate. The organic extracts were combined, washed with water, dried over sodium sulfate, filtered and concentrated. Purification by flash chromatography on silica gel (0-15% methanol in ethyl acetate) provided the title compound: LCMS m/z 225.27 [M+H]+; 1H NMR (500 MHz, CD3OD) δ 8.77 (s, 1H), 8.47 (d, J=4.8 Hz, 1H), 8.06 (ddd, J=1.7, 2.0, 8.1 Hz, 1H), 7.52 (s, 1H), 7.50-7.47 (m, 2H), 6.99 (d, J=8.1 Hz, 1H), 3.05 (t, J=7.5, 7.7 Hz, 2H), 2.61 (t, J=7.5, 7.7 Hz, 2H).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One

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